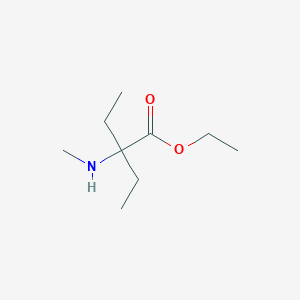

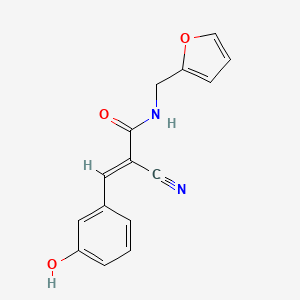

Ethyl 2-ethyl-2-(methylamino)butanoate

カタログ番号 B2728700

CAS番号:

1183558-48-6

分子量: 173.256

InChIキー: PDMPDNNZACEKAI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-methylbutanoate, also known as ethyl-2-methylbutanoat, is a chemical compound with the molecular formula C7H13O2 . It has an average mass of 129.178 Da and a monoisotopic mass of 129.092102 Da .

Molecular Structure Analysis

The molecular structure of Ethyl 2-methylbutanoate consists of 7 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The 3D structure can be viewed using specific software .Chemical Reactions Analysis

Ethyl-2-methyl butyrate is an ester. Esters react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis

Ethyl butyrate, a similar compound, is a colorless liquid that is less dense than water. It has a fruity odor, similar to pineapple, and is a key ingredient used as a flavor enhancer in processed orange juices .科学的研究の応用

Biofuel and Biocommodity Chemical Production

- Production of 2-Butanol and Butanone: Research has explored the use of a TEV-protease based expression system in Saccharomyces cerevisiae for producing 2-butanol and its chemical precursor butanone (methyl ethyl ketone – MEK), chemicals with potential uses as biofuels and biocommodity chemicals. The study demonstrated the conversion of meso-2,3-butanediol to butanone, followed by the conversion to 2-butanol, highlighting the role of NADH availability in the production process (Ghiaci, Norbeck, & Larsson, 2014).

Chemical Synthesis and Organic Chemistry

- Synthesis of Highly Functionalized Tetrahydropyridines: A study demonstrated the use of Ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, catalyzed by an organic phosphine, to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This highlights the compound's utility in complex organic synthesis and its potential applications in producing novel organic compounds (Zhu, Lan, & Kwon, 2003).

Renewable Energy and Environmental Applications

- Evaluation of Biofuels in Spark Ignition Engines: Another study evaluated 2-butanone (MEK) and 2-methylfuran, identified as potential biofuels, for their suitability in direct injection spark ignition engines. The research compared these biofuels against conventional gasoline and ethanol, finding that 2-butanone exhibited superior characteristics compared to conventional gasoline, including increased combustion stability and higher knock resistance. This study contributes to the ongoing search for sustainable and efficient biofuels (Hoppe et al., 2016).

Material Science and Engineering

- Production of Thin Films from Organotin Compounds: Research into the synthesis of diorganotin complexes of dithiocarbamates for use as precursors in aerosol-assisted chemical vapor deposition (AACVD) of SnS thin films demonstrates an application in materials science. These thin films have potential uses in photovoltaic devices and semiconductor technology, showcasing the versatility of chemical compounds in advanced materials engineering (Ramasamy et al., 2013).

作用機序

Safety and Hazards

特性

IUPAC Name |

ethyl 2-ethyl-2-(methylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-9(6-2,10-4)8(11)12-7-3/h10H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMPDNNZACEKAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)OCC)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-ethyl-2-(methylamino)butanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-(5-Fluoropyrimidin-2-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one](/img/structure/B2728621.png)

![5-phenethyl-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2728624.png)

![Methyl 3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2728625.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728630.png)

![N-[4-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]phenyl]-N-methylprop-2-enamide](/img/structure/B2728631.png)

![N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2728632.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2728635.png)

![{3-[(Methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2728637.png)

![N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728640.png)